molecular formula C14H18INO4 B6208107 ethyl 1-(iodomethyl)-3-(1,3-oxazol-2-yl)-2-oxabicyclo[2.2.2]octane-4-carboxylate CAS No. 2703779-86-4

ethyl 1-(iodomethyl)-3-(1,3-oxazol-2-yl)-2-oxabicyclo[2.2.2]octane-4-carboxylate

Cat. No.: B6208107
CAS No.: 2703779-86-4
M. Wt: 391.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-(iodomethyl)-3-(1,3-oxazol-2-yl)-2-oxabicyclo[222]octane-4-carboxylate is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(iodomethyl)-3-(1,3-oxazol-2-yl)-2-oxabicyclo[2.2.2]octane-4-carboxylate typically involves multiple steps:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Construction of the bicyclic system: This step often involves a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure.

    Introduction of the iodomethyl group: This can be done via halogenation reactions, where a methyl group is substituted with an iodine atom.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(iodomethyl)-3-(1,3-oxazol-2-yl)-2-oxabicyclo[2.2.2]octane-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce new functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The iodomethyl group can be substituted with other nucleophiles to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while substitution could result in a variety of functionalized derivatives.

Scientific Research Applications

Ethyl 1-(iodomethyl)-3-(1,3-oxazol-2-yl)-2-oxabicyclo[2.2.2]octane-4-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.

    Organic Synthesis: The compound’s unique structure makes it a valuable intermediate in the synthesis of complex organic molecules.

    Material Science: Its properties may be exploited in the development of new materials with specific characteristics.

Mechanism of Action

The mechanism by which ethyl 1-(iodomethyl)-3-(1,3-oxazol-2-yl)-2-oxabicyclo[2.2.2]octane-4-carboxylate exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition or activation of these targets, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 1-(bromomethyl)-3-(1,3-oxazol-2-yl)-2-oxabicyclo[2.2.2]octane-4-carboxylate
  • Ethyl 1-(chloromethyl)-3-(1,3-oxazol-2-yl)-2-oxabicyclo[2.2.2]octane-4-carboxylate

Uniqueness

Ethyl 1-(iodomethyl)-3-(1,3-oxazol-2-yl)-2-oxabicyclo[2.2.2]octane-4-carboxylate is unique due to the presence of the iodomethyl group, which can undergo specific reactions not possible with bromomethyl or chloromethyl analogs. This makes it a versatile compound for various synthetic applications.

Properties

CAS No.

2703779-86-4

Molecular Formula

C14H18INO4

Molecular Weight

391.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.